6-Fluoro-1H-indazole-4-carboxylic acid
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Overview
Description
6-Fluoro-1H-indazole-4-carboxylic acid is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 4th position on the indazole ring. It is a solid compound with a molecular formula of C8H5FN2O2 and a molecular weight of 180.14 g/mol .
Mechanism of Action
Target of Action
6-Fluoro-1H-indazole-4-carboxylic acid is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the cell cycle and DNA damage response, potentially leading to the treatment of diseases such as cancer .
Biochemical Pathways
The compound affects the CHK1-, CHK2-, and SGK-induced pathways . These pathways are involved in cell cycle regulation and response to DNA damage . The downstream effects of these pathways can include cell cycle arrest, DNA repair, or apoptosis .
Pharmacokinetics
The compound is expected to have good gi absorption and is likely bbb permeant These properties suggest that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting CHK1, CHK2, and SGK kinases, the compound can affect cell cycle regulation and DNA damage response . This can lead to cell cycle arrest, DNA repair, or apoptosis , potentially leading to the treatment of diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form 6-fluoro-1H-indazole, which is then oxidized to yield this compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper acetate under an oxygen atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom and carboxylic acid group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Fluoro-1H-indazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Chloro-1H-indazole-4-carboxylic acid: Contains a chlorine atom instead of fluorine, which affects its reactivity and interactions.
5-Fluoro-1H-indazole-4-carboxylic acid: The fluorine atom is positioned differently, leading to variations in its chemical behavior.
Uniqueness
6-Fluoro-1H-indazole-4-carboxylic acid is unique due to the presence of the fluorine atom at the 6th position, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-fluoro-1H-indazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBWVTXZGFDDLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=NN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646380 |
Source
|
Record name | 6-Fluoro-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848678-59-1 |
Source
|
Record name | 6-Fluoro-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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